3-Deoxyglucosone-13C

Stable Isotope Dilution LC-MS/MS Isotopic Interference

3-Deoxyglucosone-13C is a single 13C-labeled internal standard that provides identical chromatographic co-elution to endogenous 3-DG while eliminating deuterium-induced retention time drift. Its +1 Da mass shift enables precise matrix effect correction and achieves 95–104% recovery in validated LC-MS/MS methods, offering a cost-effective alternative to fully 13C6-labeled material.

Molecular Formula C₅¹³CH₁₀O₅
Molecular Weight 163.13
CAS No. 1246812-08-7
Cat. No. B1147072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxyglucosone-13C
CAS1246812-08-7
Synonyms3-Deoxy-D-erythro-hexulose-13C;  2-Keto-3-Deoxyglucose-13C;  D-3-Deoxyglucosone-13C;  3-Deoxy-D-erythro-hexos-2-ulose-13C;  3DG-13C;  3-Deoxy-D-glucosone-13C; 
Molecular FormulaC₅¹³CH₁₀O₅
Molecular Weight163.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Deoxyglucosone-13C (CAS 1246812-08-7) as a Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


3-Deoxyglucosone-13C (3DG-13C; CAS 1246812-08-7) is a stable isotope-labeled analog of the reactive α-dicarbonyl compound 3-deoxyglucosone (3-DG), featuring a single carbon-13 atom (molecular formula C₅¹³CH₁₀O₅; molecular weight 163.13 g/mol) . 3-DG is a central intermediate in the Maillard reaction and polyol pathway, serving as a key precursor to advanced glycation end products (AGEs) implicated in diabetic complications, uremia, and aging [1]. As a highly reactive 2-oxoaldehyde, unlabeled 3-DG presents substantial analytical challenges in biological matrices, including protein binding, chemical instability during sample preparation, and susceptibility to matrix effects in mass spectrometry [2]. The 13C-labeled derivative is specifically designed to overcome these limitations by serving as an ideal internal standard for stable isotope dilution analysis, providing physicochemical properties nearly identical to the endogenous analyte while enabling precise mass spectrometric differentiation [3].

Why Unlabeled 3-Deoxyglucosone or Alternative Internal Standards Cannot Be Substituted for 3-Deoxyglucosone-13C


Quantification of endogenous 3-deoxyglucosone in biological samples cannot be reliably performed using unlabeled 3-DG as an external standard due to its inherent chemical reactivity and protein-binding capacity, which cause variable recovery during sample preparation [1]. Alternative internal standards—including unlabeled structural analogs or differently labeled isotopologues—introduce distinct analytical liabilities. Structural analogs (e.g., methylglyoxal or glyoxal) fail to co-elute identically with 3-DG and exhibit differential derivatization kinetics and matrix effects, precluding accurate correction of ion suppression [2]. Deuterium-labeled 3-DG (²H-3DG) suffers from chromatographic isotope effects that cause retention time shifts relative to the unlabeled analyte, particularly in reversed-phase LC, compromising co-elution and quantitation precision [3]. Fully 13C6-labeled 3-DG ([U-13C6]-3-DG) introduces a mass shift of +6 Da, which is analytically advantageous for avoiding natural isotopic interference; however, its substantially higher synthetic cost and limited commercial availability constrain routine procurement . The single-13C labeling in 3-Deoxyglucosone-13C (CAS 1246812-08-7) offers a pragmatic balance: a +1 Da mass shift that is mass spectrometrically resolvable with adequate resolution while maintaining cost-effectiveness for high-throughput applications. Furthermore, the chromatographic behavior of 13C-labeled compounds is virtually identical to the unlabeled analyte, eliminating the retention time drift observed with deuterated internal standards and ensuring accurate matrix effect correction across the entire elution profile [4].

Quantitative Differentiation Evidence: 3-Deoxyglucosone-13C Analytical Performance Relative to Comparators


Mass Shift Adequacy: +1 Da Resolution Prevents Natural Isotopic Interference

3-Deoxyglucosone-13C (mono-13C labeled) introduces a +1 Da mass shift relative to unlabeled 3-DG (M = 162.14 Da). The natural M+1 isotopic abundance of unlabeled 3-DG, arising predominantly from ¹³C (~1.1% per carbon × 6 carbons ≈ 6.6% relative abundance), generates a baseline signal at m/z [M+1] that can interfere with the internal standard channel if mass resolution is insufficient [1]. For quantitative applications requiring high precision, laboratories employing unit-resolution mass spectrometers must verify that the M+1 interference does not exceed 5% of the internal standard signal to maintain <15% CV [2]. In contrast, [13C6]-3-DG provides a +6 Da mass shift that completely eliminates M+1 overlap but carries a procurement cost premium estimated at 300–500% higher than the mono-13C analog . 3-Deoxyglucosone-13C offers a cost-optimized solution for laboratories with access to high-resolution or triple quadrupole MS systems capable of adequate isotopic separation.

Stable Isotope Dilution LC-MS/MS Isotopic Interference Quantitative Accuracy

Chromatographic Co-elution Fidelity: 13C Labeling Avoids Deuterium-Induced Retention Time Shift

Stable isotope-labeled internal standards must co-elute exactly with the unlabeled analyte to accurately correct for matrix-induced ion suppression or enhancement. Deuterium-labeled compounds (e.g., ²H-3DG) exhibit a chromatographic isotope effect in reversed-phase LC, where C–²H bonds are slightly more polar than C–¹H bonds, causing the deuterated analog to elute earlier than the unlabeled analyte [1]. This retention time shift can range from 0.02 to 0.15 minutes depending on mobile phase composition and the number of deuterium atoms incorporated, leading to differential matrix effect exposure and compromised quantitative accuracy [2]. In contrast, 13C-labeled compounds such as 3-Deoxyglucosone-13C exhibit no measurable chromatographic isotope effect, as the substitution of ¹²C with ¹³C does not alter molecular polarity or reversed-phase retention behavior [3].

Chromatographic Isotope Effect LC-MS/MS Matrix Effect Correction Internal Standard

Analytical Recovery and Precision: Stable Isotope Dilution Performance in Biological Matrices

Methods employing stable isotope dilution with 13C-labeled 3-DG as an internal standard have been validated in human plasma and whole blood, demonstrating analytical performance that supports clinical biomarker quantification. In a validated UPLC-MS/MS method using a 13C-labeled 3-DG internal standard, recoveries of 3-DG from EDTA plasma ranged from 95% to 104% across the calibration range, with intra-assay CVs between 2% and 8% and inter-assay CVs between 4% and 14% [1]. These performance metrics are enabled by the use of a co-eluting stable isotope-labeled internal standard that corrects for both extraction losses and matrix effects. The method achieved a run-to-run time of 8 minutes, demonstrating suitability for medium- to high-throughput clinical applications [2]. Notably, plasma concentrations of 3-DG in type 2 diabetic patients were significantly elevated (mean 98.5 ± 34 nM) compared with normoglycemic controls (mean 58.5 ± 14 nM), representing a 1.68-fold increase (p < 0.05) that was reliably quantified due to the precision afforded by isotope dilution [3].

Recovery Precision UPLC-MS/MS Method Validation Plasma

Erythrocyte 3-DG Quantification in Hemodialysis: Clinical Discrimination Using 13C6-3-DG Internal Standard

The clinical utility of stable isotope dilution for 3-DG quantification has been demonstrated in a study comparing hemodialysis patients with healthy controls. Using GC-MS with [13C6]-3-DG as an internal standard, erythrocyte 3-DG levels were significantly elevated in hemodialysis patients compared with healthy subjects [1]. The study also identified a critical pre-analytical variable: deproteinization with ethanol yielded 3-DG concentrations 18-fold higher than those obtained using ultrafiltration, underscoring the necessity of a method that corrects for variable recovery—a function uniquely fulfilled by a stable isotope-labeled internal standard [2]. Post-hemodialysis erythrocyte 3-DG levels remained elevated relative to healthy controls despite efficient removal during the dialysis session, suggesting ongoing endogenous production or impaired clearance [3].

Hemodialysis Erythrocyte GC-MS Clinical Chemistry Uremia

Cost-Per-Sample Economics: Mono-13C vs. Fully 13C6-Labeled 3-Deoxyglucosone

The selection between mono-13C-labeled 3-Deoxyglucosone-13C (CAS 1246812-08-7; +1 Da) and fully 13C6-labeled 3-DG (+6 Da) involves a trade-off between mass spectrometric robustness and procurement cost. The mono-13C compound (molecular weight 163.13 g/mol) is synthesized via a less complex route using singly 13C-labeled glucose as the starting material, resulting in a lower commercial price point [1]. In contrast, [U-13C6]-3-DG (molecular weight 168.09 g/mol) requires uniformly 13C-labeled glucose (U-13C6-glucose) as the precursor, a substantially more expensive starting material that drives a 3- to 5-fold higher end-product cost . For laboratories processing fewer than 500 samples annually, the mono-13C compound offers sufficient analytical performance at reduced cost, provided mass spectrometric conditions are optimized to minimize M+1 isotopic interference . High-volume clinical laboratories and regulated bioanalytical facilities may justify the premium for [U-13C6]-3-DG to eliminate any risk of isotopic overlap and simplify method validation.

Procurement Economics Internal Standard Cost-Benefit Analysis Isotope Labeling

Methodological Impact on Quantitative Accuracy: Stable Isotope Dilution vs. External Calibration

The requirement for a stable isotope-labeled internal standard in 3-DG quantification stems from the compound's inherent chemical properties. 3-DG is a highly reactive α-dicarbonyl that undergoes rapid derivatization with o-phenylenediamine (oPD) to form stable quinoxaline derivatives amenable to LC-MS/MS analysis [1]. However, the derivatization efficiency can vary due to matrix components, pH fluctuations, and competing reactions with endogenous nucleophiles. External standard calibration using unlabeled 3-DG cannot account for sample-to-sample variation in derivatization yield or matrix effects during electrospray ionization [2]. Stable isotope dilution using 3-Deoxyglucosone-13C, which is added to samples prior to derivatization, compensates for all sources of variability from sample preparation through MS detection, as the labeled and unlabeled species undergo identical chemical reactions and experience identical ionization suppression or enhancement [3]. This fundamental analytical principle underlies the superior precision (CV < 15%) and accuracy (recovery 95–104%) documented for methods employing 13C-labeled 3-DG internal standards [4].

Quantitative Accuracy Stable Isotope Dilution LC-MS/MS Glycation Biomarkers

Optimal Procurement and Application Scenarios for 3-Deoxyglucosone-13C (CAS 1246812-08-7)


Quantification of Plasma 3-Deoxyglucosone in Diabetes and Uremia Biomarker Studies

3-Deoxyglucosone-13C serves as the essential internal standard for LC-MS/MS or GC-MS quantification of plasma 3-DG in clinical studies investigating diabetic complications, uremia, and AGE-related pathologies. The compound enables accurate correction for matrix effects and derivatization variability, achieving recoveries of 95–104% and intra-assay CVs of 2–8% in validated methods [1]. This level of precision is required to detect the 1.68-fold elevation in plasma 3-DG observed in type 2 diabetic patients (98.5 ± 34 nM) relative to normoglycemic controls (58.5 ± 14 nM), a difference that would be obscured by the higher variability of external calibration methods [2]. Procurement is recommended for laboratories establishing or validating clinical 3-DG assays in human plasma or serum.

Erythrocyte and Whole Blood 3-DG Analysis in Hemodialysis Monitoring

Erythrocyte 3-DG measurements using stable isotope dilution with 13C-labeled internal standards have demonstrated clinical utility in monitoring hemodialysis efficacy and uremic toxin burden [1]. The method corrects for pre-analytical variables such as deproteinization technique, which can produce an 18-fold difference in measured 3-DG concentrations depending on whether ethanol precipitation or ultrafiltration is employed [2]. Laboratories performing erythrocyte or whole blood 3-DG analysis for nephrology research or dialysis adequacy studies should procure 3-Deoxyglucosone-13C to ensure comparability of results across different sample preparation protocols and to enable longitudinal monitoring of individual patients.

Cost-Optimized Internal Standard for Academic and Medium-Throughput Glycation Research

For academic laboratories and research groups conducting glycation studies, AGE formation assays, or α-dicarbonyl profiling with moderate sample throughput (<500 samples annually), 3-Deoxyglucosone-13C (CAS 1246812-08-7) provides a cost-effective alternative to fully 13C6-labeled 3-DG, which carries a procurement cost premium of 300–500% [1]. The +1 Da mass shift is sufficient for most triple quadrupole and high-resolution MS platforms when operated with appropriate mass resolution settings to minimize M+1 natural isotopic interference [2]. Laboratories may allocate procurement savings toward larger sample cohorts or expanded α-dicarbonyl panels including methylglyoxal and glyoxal, which can be analyzed simultaneously with 3-DG in multiplexed LC-MS/MS methods .

Method Development and Validation for Regulated Bioanalysis

During method development and validation phases of regulated bioanalytical assays, 3-Deoxyglucosone-13C can serve as a development-stage internal standard to establish proof-of-concept and optimize chromatographic conditions before transitioning to fully 13C6-labeled material for final validation and sample analysis. This approach reduces upfront method development costs while still providing the co-elution fidelity and matrix effect correction required for reliable optimization of extraction, derivatization, and MS parameters [1]. Once method feasibility is established using the mono-13C compound, laboratories may elect to procure the fully labeled analog if regulatory requirements or internal quality standards mandate complete elimination of isotopic interference risk [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Deoxyglucosone-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.